molecular formula C12H22S2 B14316243 3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene CAS No. 113020-39-6

3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene

Cat. No.: B14316243
CAS No.: 113020-39-6
M. Wt: 230.4 g/mol
InChI Key: HAMXCWIPPRXALO-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene is an organic compound characterized by the presence of two disulfide bonds and a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene typically involves the reaction of 2,3-dimethylbut-3-en-2-yl thiol with 2,3-dimethylbut-1-ene under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bonds can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.

    Substitution: Various alkyl halides or other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the role of disulfide bonds in protein folding and stability. It can also serve as a model compound for investigating the redox behavior of disulfides in biological systems.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent due to its ability to modulate redox states. It could be explored for its antioxidant properties or as a precursor for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials that require the incorporation of disulfide bonds. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene exerts its effects is primarily through the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, which play a crucial role in various chemical and biological processes. The molecular targets and pathways involved include thiol-disulfide exchange reactions and redox signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbut-3-en-2-yl disulfide
  • 2,3-Dimethylbut-1-ene disulfide
  • 3-Buten-2-ol, 2,3-dimethyl-

Uniqueness

3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene is unique due to the presence of two disulfide bonds and its specific structural configuration. This distinguishes it from other similar compounds, which may have different numbers or positions of disulfide bonds, leading to variations in reactivity and applications.

Properties

CAS No.

113020-39-6

Molecular Formula

C12H22S2

Molecular Weight

230.4 g/mol

IUPAC Name

3-(2,3-dimethylbut-3-en-2-yldisulfanyl)-2,3-dimethylbut-1-ene

InChI

InChI=1S/C12H22S2/c1-9(2)11(5,6)13-14-12(7,8)10(3)4/h1,3H2,2,4-8H3

InChI Key

HAMXCWIPPRXALO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)SSC(C)(C)C(=C)C

Origin of Product

United States

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